1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine
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Overview
Description
1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine is a heterocyclic compound that features an indazole core. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of 1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine typically involves several steps:
Formation of the Indazole Core: This can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Attachment of the 4-chloro-2,5-dimethoxyphenyl Group: This step often involves nucleophilic substitution reactions where the indazole core reacts with the appropriate substituted benzene derivative.
Industrial production methods may involve optimizing these steps to increase yield and reduce byproducts, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium or copper salts. Major products formed from these reactions include various substituted indazole derivatives with potential biological activities.
Scientific Research Applications
1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Comparison with Similar Compounds
1H-indazol-6-yl[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine can be compared with other indazole derivatives:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C15H14ClN3O4S |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
4-chloro-N-(1H-indazol-6-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H14ClN3O4S/c1-22-13-7-15(14(23-2)6-11(13)16)24(20,21)19-10-4-3-9-8-17-18-12(9)5-10/h3-8,19H,1-2H3,(H,17,18) |
InChI Key |
WMJSQHOABLLWCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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